

# BioNTech lipid nanoparticle (LNP) composition and structure

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An In-depth Technical Guide to the BioNTech Lipid Nanoparticle (LNP)

## Introduction

The BNT162b2 vaccine, developed by BioNTech in partnership with Pfizer, represents a landmark achievement in vaccinology, largely attributable to its innovative use of a lipid nanoparticle (LNP) delivery system for messenger RNA (mRNA). This guide provides a detailed technical overview of the composition, structure, and characterization of the BioNTech LNP, intended for researchers, scientists, and professionals in drug development. The LNP platform is crucial for protecting the fragile mRNA payload from degradation and facilitating its entry into host cells to elicit an immune response.[1][2]

## LNP Composition: Quantitative Analysis

The BioNTech LNP is a meticulously formulated multi-component system, with each lipid type serving a specific function. The precise molar ratio of these components is critical for the stability, efficacy, and safety of the vaccine.[3] The formulation consists of four key lipids, as detailed below.

Component Type	Specific Lipid	Chemical Name	Molar Ratio (%)	Primary Function
Ionizable Cationic Lipid	ALC-0315	((4-hydroxybutyl)azanediy)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)	46.3	Encapsulates negatively charged mRNA at low pH; facilitates endosomal escape at physiological pH. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
PEGylated Lipid	ALC-0159	2[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide	1.6	Forms a hydrophilic stealth layer to control particle size, increase stability, and reduce nonspecific protein binding. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Helper Lipid	DSPC	1,2-distearoyl-sn-glycero-3-phosphocholine	9.4	A phospholipid that contributes to the stability of the lipid bilayer structure. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Structural Lipid	Cholesterol	-	42.7	Modulates the fluidity and integrity of the lipid nanoparticle, contributing to overall stability. <a href="#">[3]</a> <a href="#">[4]</a>

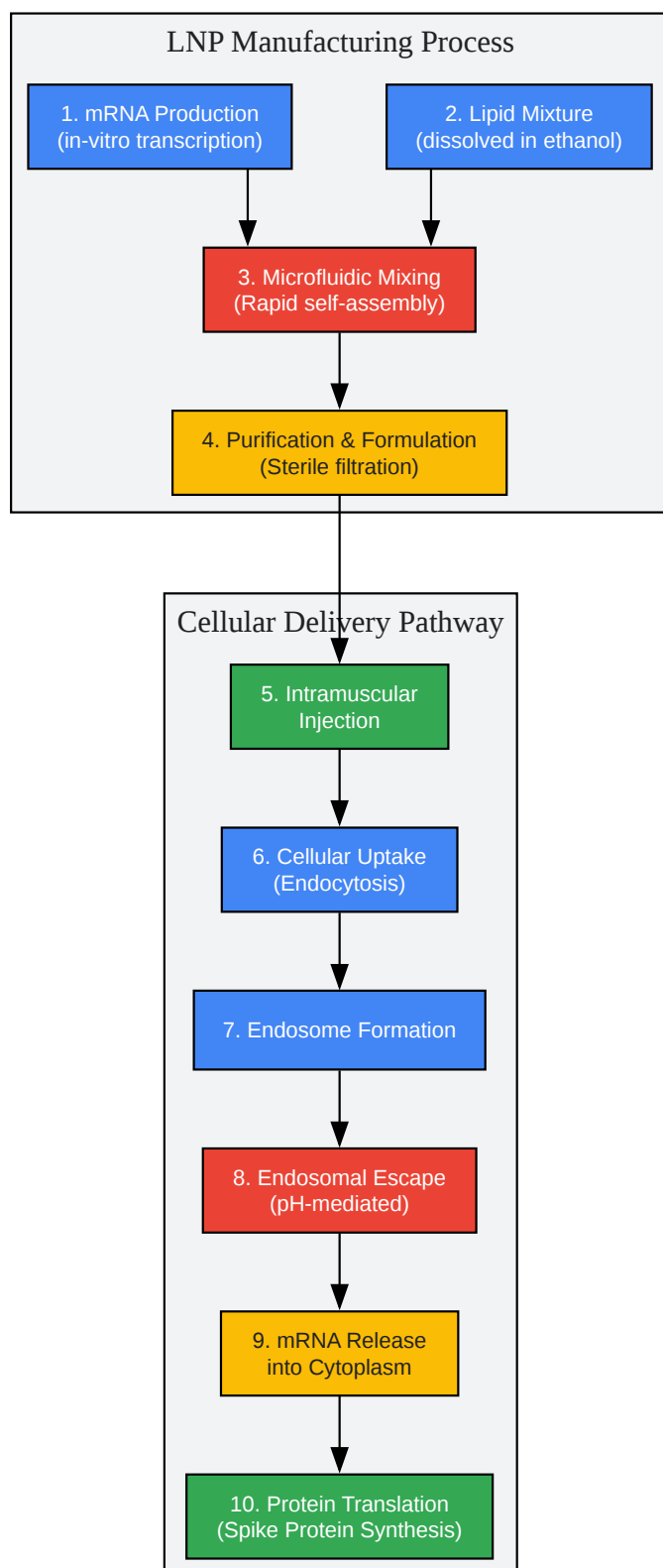
## LNP Structure and Morphology

Contrary to early models of a simple liposome structure, advanced imaging techniques have revealed a more complex morphology for the BNT162b2 LNP.

- **Core Structure:** Cryogenic transmission electron microscopy (cryo-TEM) studies show that the LNPs possess a dense, granular, and solid core rather than a hollow aqueous one.<sup>[7][8]</sup> This core is where the mRNA is complexed with the ionizable lipid ALC-0315.
- **Lipid Shell:** The solid core is enclosed by mono- and bi-lipid layers.<sup>[7][8]</sup>
- **mRNA-Lipid Interaction:** The internal structure displays electron-dense spots that form string-like or labyrinthine networks, suggesting a highly organized arrangement of mRNA stabilized by lipids.<sup>[7][8]</sup> While ionic interactions are important, the neutral charge of the LNP core at physiological pH suggests that hydrogen bonding between the mRNA and the hydroxyl groups of ALC-0315 may also play a significant role in stabilizing the complex.<sup>[7]</sup>
- **Physical Properties:** Atomic force microscopy (AFM) has demonstrated that the nanoparticles are soft and compliant structures.<sup>[7][8]</sup> This technique also revealed that molecular strands corresponding to mRNA can be pulled from the particles, indicating a stepwise rupture of mRNA-lipid bonds.<sup>[7][8]</sup>

## LNP Manufacturing and Cellular Uptake Workflow

The production of mRNA-LNP vaccines is a multi-step process that relies on rapid mixing technology to induce the self-assembly of the nanoparticles.<sup>[9]</sup> Once administered, the LNPs follow a specific pathway to deliver the mRNA into the cell cytoplasm.

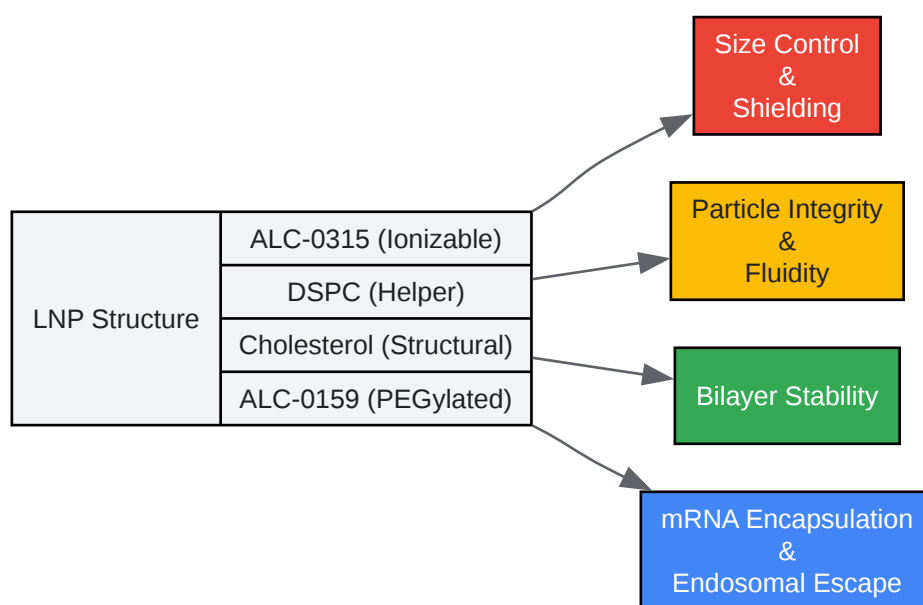


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Fig 1. LNP Manufacturing and Cellular Delivery Workflow.

## Functional Roles of LNP Components

The relationship between the four lipid components is synergistic, with each contributing to the overall structure and function of the nanoparticle. Their interplay is essential for successful mRNA delivery.



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Fig 2. Logical Relationship of LNP Components and their Functions.

## Experimental Protocols for LNP Characterization

A suite of analytical techniques is employed to ensure the quality, consistency, and efficacy of the LNPs. These methods provide critical data on the physicochemical properties of the nanoparticles.

### Particle Size and Distribution Analysis

- Methodology: Dynamic Light Scattering (DLS) is a primary technique used to measure the hydrodynamic diameter and size distribution (polydispersity) of the LNPs in suspension.<sup>[10]</sup> The method works by illuminating the sample with a laser and analyzing the fluctuations in

scattered light intensity caused by the Brownian motion of the particles. Smaller particles move faster, causing more rapid fluctuations, which are mathematically correlated to particle size using the Stokes-Einstein equation.

- Objective: To ensure that LNPs are within the optimal size range (typically below 200 nm for sterile filtration) for cellular uptake and to monitor batch-to-batch consistency.[\[11\]](#)

## Structural and Morphological Visualization

- Methodology: Cryogenic Transmission Electron Microscopy (Cryo-TEM) is used for high-resolution visualization of the LNP's internal structure. Samples are flash-frozen in vitreous ice, preserving their native hydrated state. This prevents the formation of ice crystals that could damage the particle structure. The frozen sample is then imaged using an electron microscope.
- Objective: To elucidate the internal morphology, such as the solid core and lipid layers, and to confirm the absence of aggregates or structural anomalies.[\[7\]](#)[\[8\]](#)

## mRNA Encapsulation and Loading Analysis

- Methodology: A common approach involves coupling a size-based separation method with a quantification assay. Asymmetrical-Flow Field-Flow Fractionation (AF4) can be used to separate intact LNPs from free, unencapsulated mRNA.[\[11\]](#) The fractions are then analyzed using techniques like Small-Angle X-ray Scattering (SAXS) or fluorescence-based assays (e.g., RiboGreen) to quantify the amount of encapsulated mRNA relative to the total mRNA.[\[12\]](#)
- Objective: To determine the encapsulation efficiency, which is a critical quality attribute indicating the percentage of mRNA successfully loaded into the LNPs.

## Mechanical and Surface Properties

- Methodology: Atomic Force Microscopy (AFM) is employed to probe the physical properties of individual nanoparticles. A sharp tip attached to a cantilever scans the surface of LNPs immobilized on a substrate. The deflection of the cantilever is measured to create a topographical image. Force spectroscopy mode can also be used, where the tip "pokes" the particle to measure its stiffness and compliance.[\[7\]](#)

- Objective: To understand the mechanical characteristics (e.g., softness) of the LNPs, which can influence their interaction with cell membranes.

The combination of these and other analytical methods provides a comprehensive characterization of the LNP system, ensuring its suitability for clinical use and supporting the regulatory approval process.<sup>[13]</sup>

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